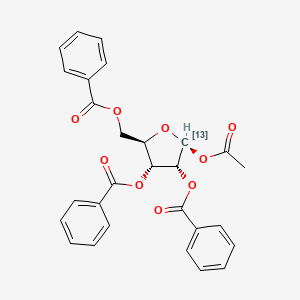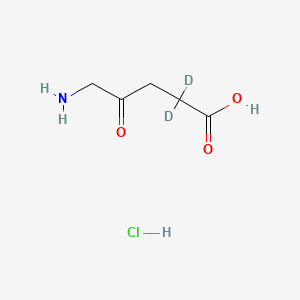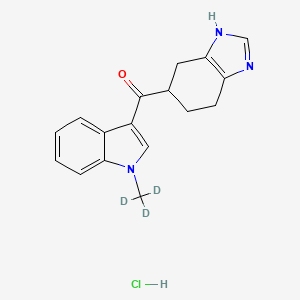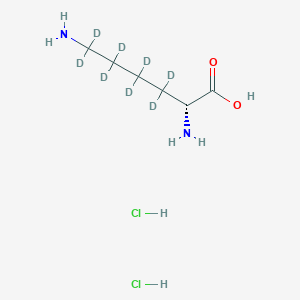
D-Lysine-d8 (dihydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Lysine-d8 (dihydrochloride) is a deuterium-labeled form of D-Lysine, an essential amino acid. The incorporation of deuterium, a stable isotope of hydrogen, into the lysine molecule enhances its stability and allows for its use as a tracer in various scientific studies. This compound is particularly valuable in pharmacokinetic and metabolic research due to its ability to provide detailed insights into the behavior of lysine in biological systems .
Métodos De Preparación
The synthesis of D-Lysine-d8 (dihydrochloride) involves the incorporation of deuterium into the lysine molecule. One common method includes the use of deuterated reagents in the synthesis process. The preparation method typically involves the following steps:
Splitting: The lysine molecule is split into its constituent parts.
Desalting: The split components are desalted to remove any impurities.
Refining: The desalted components are refined to produce the final deuterium-labeled product.
Industrial production methods often involve large-scale synthesis using deuterated reagents and advanced purification techniques to ensure high purity and yield of the final product.
Análisis De Reacciones Químicas
D-Lysine-d8 (dihydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce lysine derivatives with additional oxygen atoms, while reduction may yield lysine derivatives with additional hydrogen atoms .
Aplicaciones Científicas De Investigación
D-Lysine-d8 (dihydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in chemical reactions to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and utilization of lysine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of lysine-containing drugs.
Industry: Applied in the development of stable isotope-labeled compounds for use in various industrial processes
Mecanismo De Acción
The mechanism of action of D-Lysine-d8 (dihydrochloride) involves its incorporation into biological systems where it behaves similarly to natural lysine. The deuterium labeling allows for precise tracking and quantification of lysine in various metabolic pathways. The molecular targets and pathways involved include lysine transporters and enzymes responsible for lysine metabolism .
Comparación Con Compuestos Similares
D-Lysine-d8 (dihydrochloride) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Similar compounds include:
L-Lysine-d8 (dihydrochloride): The L-isomer of lysine with deuterium labeling.
DL-Lysine-d8 (dihydrochloride): A racemic mixture of D- and L-lysine with deuterium labeling.
L-Lysine-4,4,5,5-d4 (dihydrochloride): A partially deuterated form of lysine
These similar compounds share the common feature of deuterium labeling but differ in their specific isotopic composition and stereochemistry.
Propiedades
Fórmula molecular |
C6H16Cl2N2O2 |
|---|---|
Peso molecular |
227.16 g/mol |
Nombre IUPAC |
(2R)-2,6-diamino-3,3,4,4,5,5,6,6-octadeuteriohexanoic acid;dihydrochloride |
InChI |
InChI=1S/C6H14N2O2.2ClH/c7-4-2-1-3-5(8)6(9)10;;/h5H,1-4,7-8H2,(H,9,10);2*1H/t5-;;/m1../s1/i1D2,2D2,3D2,4D2;; |
Clave InChI |
JBBURJFZIMRPCZ-SDYKFIRESA-N |
SMILES isomérico |
[2H]C([2H])([C@H](C(=O)O)N)C([2H])([2H])C([2H])([2H])C([2H])([2H])N.Cl.Cl |
SMILES canónico |
C(CCN)CC(C(=O)O)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2R)-2-methyl-5,7,8-tri((113C)methyl)-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-ol](/img/structure/B12410114.png)
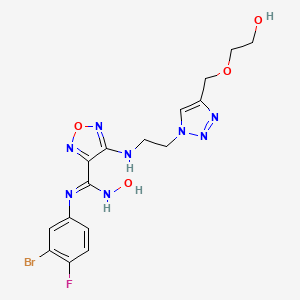
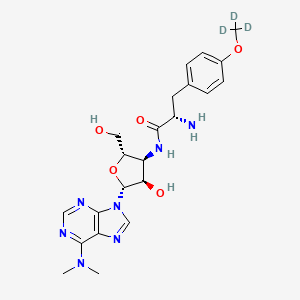

![3-[(1-Ethanoyl-5-methoxy-indol-3-yl)carbonylamino]-4-fluoranyl-5-(1-methylpyrazol-4-yl)benzoic acid](/img/structure/B12410146.png)
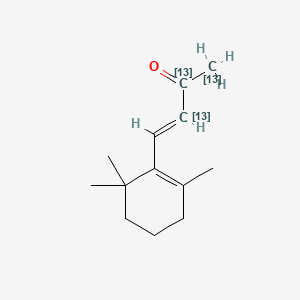
![2-amino-9-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-phenylmethoxy-1H-purin-6-one](/img/structure/B12410154.png)
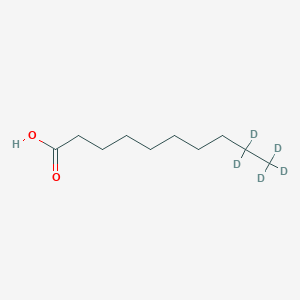
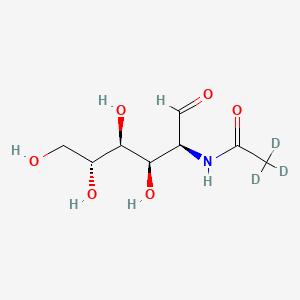
![[(2R,4R,5R)-3-benzoyloxy-4-fluoro-5-purin-9-yloxolan-2-yl]methyl benzoate](/img/structure/B12410176.png)
